2-{[3-(4-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetamide
Description
The compound “2-{[3-(4-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl]thio}acetamide” is a derivative of quinazolinone . Quinazolinones are a class of fused heterocycles that have attracted considerable interest due to their diverse range of biological properties . Many substituted quinazolinone derivatives possess a wide range of bioactivities such as antimalarial, anticancer, antimicrobial, antifungal, antiviral, antiprotozoan, anti-inflammatory, diuretic, muscle relaxant, antitubercular, antidepressant, anticonvulsant, acaricidal, weedicide, and many other biological activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically starts from a 3-phenylquinazoline-2,4 (1 H ,3 H )-dithione . The structures of all new compounds are inferred based on the mass spectral, infrared, and NMR spectral data as well as the elemental analytical data . The starting 3-phenyl-2-thioxo-2,3-dihydro-1 H -quinazolin-4-one was synthesized by refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate and thiation of the produced compound with phosphorus pentasulphide in boiling anhydrous pyridine to yield 1 in good yield .Chemical Reactions Analysis
The electronic and steric structure of quinazolinone derivatives and their indexes of reactivity in alkylation reactions have been studied using the method of CMC . The calculated values of charges on the atoms and of π-orbital partial densities on the HOMO and LFMO enabled a quantum-chemical explanation .Properties
IUPAC Name |
2-[3-(4-methylphenyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S/c1-16-8-10-18(11-9-16)28-23(30)21-22(27-24(28)31-15-20(26)29)19-7-3-2-6-17(19)14-25(21)12-4-5-13-25/h2-3,6-11H,4-5,12-15H2,1H3,(H2,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQNFNBQMODDJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)N=C2SCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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